N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a pyrazolyl group, and an aminoacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Synthesis of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting hydrazine with 2-butanone to form 3-(1H-pyrazol-1-yl)butan-2-one.
Coupling Reaction: The final step involves coupling the 1-cyanocyclohexylamine with 3-(1H-pyrazol-1-yl)butan-2-one in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.
Substitution: The pyrazolyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines from nitriles.
Substitution: Formation of substituted pyrazoles and related derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[3-(1H-imidazol-1-yl)butan-2-yl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[3-(1H-triazol-1-yl)butan-2-yl]amino}acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolyl group, in particular, may offer unique binding properties compared to imidazolyl or triazolyl analogs.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-13(14(2)21-10-6-9-19-21)18-11-15(22)20-16(12-17)7-4-3-5-8-16/h6,9-10,13-14,18H,3-5,7-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOERSPYZDIYQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.